molecular formula C21H16N4OS2 B2678178 2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile CAS No. 303786-18-7

2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B2678178
CAS No.: 303786-18-7
M. Wt: 404.51
InChI Key: QUSONZYQMLNVOW-UHFFFAOYSA-N
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Description

This compound is a pyridine-3,5-dicarbonitrile derivative featuring a 2-amino group at position 2, a thiophen-2-yl substituent at position 4, and a sulfanyl group at position 6 bearing a 2-(2,4-dimethylphenyl)-2-oxoethyl moiety. Its structural complexity arises from the integration of aromatic (thiophene, dimethylphenyl) and electron-withdrawing (carbonitrile, ketone) groups, which collectively influence its physicochemical and biological properties. The compound has been investigated as an adenosine A2A receptor (AA2AR) inactive ligand in molecular docking studies .

Properties

IUPAC Name

2-amino-6-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS2/c1-12-5-6-14(13(2)8-12)17(26)11-28-21-16(10-23)19(18-4-3-7-27-18)15(9-22)20(24)25-21/h3-8H,11H2,1-2H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSONZYQMLNVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile is a member of the pyridine derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Structural Information

  • Molecular Formula : C20H18N4S2
  • Molecular Weight : 414.51 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
LogP4.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count10
Rotatable Bond Count5
Topological Polar Surface Area157 Ų

Overview of Biological Effects

The biological activity of this compound has been primarily investigated in the context of its potential as a therapeutic agent. Notable activities include:

  • Cholinesterase Inhibition : Studies have shown that derivatives of pyridine compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission regulation .
  • Antioxidant Properties : Some studies suggest that similar compounds may possess antioxidant capabilities, helping to mitigate oxidative stress in biological systems .

Case Studies and Research Findings

  • Cholinergic Activity : A study evaluating a series of pyridine derivatives found that certain substitutions on the pyridine ring enhanced AChE inhibition, indicating a structure-activity relationship (SAR) that could be exploited for drug development. For instance, modifications at the C4 position significantly affected the potency against AChE .
  • Neuroprotective Effects : Research has indicated that compounds within this class can exert neuroprotective effects in cellular models of neurodegeneration. The mechanism often involves modulation of oxidative stress pathways and enhancement of neuronal survival under stress conditions .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameAChE Inhibition IC50 (µM)Antioxidant ActivityAntimicrobial Activity
2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]}3.5ModerateModerate
2-Amino-4-methylpyridine12HighLow
2-Amino-3-cyanopyridine8LowHigh

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations at the Sulfanyl Group

2-Amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile (Compound 5)
  • Structure : Replaces the 2-(2,4-dimethylphenyl)-2-oxoethyl group with an imidazolylmethylsulfanyl moiety.
  • Properties : Exhibits a melting point of 246–248°C and retains the thiophen-2-yl group at position 3. IR spectra show characteristic NH and CN stretches at 3305 cm⁻¹ and 2212 cm⁻¹, respectively .
2-Amino-6-((2-hydroxyethyl)sulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile
  • Structure : Features a polar 2-hydroxyethylsulfanyl group instead of the lipophilic 2,4-dimethylphenylketone ethyl chain.
  • Properties : Increased solubility in polar solvents due to the hydroxyl group. NMR spectra confirm the thiophen-2-yl protons at δ 7.96 (d, J = 4.28 Hz) and δ 7.56 (d, J = 1.88 Hz) .
  • Biological Implications : Hydrophilic substituents may reduce membrane permeability compared to the target compound’s lipophilic groups.
Capadenoson (BAY 60-6583)
  • Structure : Contains a thiazol-4-ylmethylsulfanyl group and a 4-(2-hydroxyethoxy)phenyl substituent.
  • Biological Activity: Acts as an adenosine A1 receptor (A1AR) partial agonist with a residence time (RT) of 5.1 minutes. Minor structural changes, such as substituting the thiazole’s phenyl group, can extend RT to 132 minutes (e.g., LUF6941) .

Variations at the 4-Position (Aryl/Thiophene Groups)

2-Amino-4-(furan-2-yl)-6-((pyridin-2-ylmethyl)sulfanyl)pyridine-3,5-dicarbonitrile
  • Structure : Replaces thiophen-2-yl with furan-2-yl.
  • NMR data show furan protons at δ 6.49 (d, J = 2.8 Hz) .
2-Amino-4-(4-methoxyphenyl)-6-(thiazol-4-ylmethylthio)pyridine-3,5-dicarbonitrile (LUF7064)
  • Structure : Substitutes thiophen-2-yl with a 4-methoxyphenyl group.
  • Biological Activity: Exhibits a Ki of 1.3 nM at A1AR but a short RT (5.1 minutes).

Core Modifications: Pyridine vs. Pyrimidine

4-Amino-6-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinothiazol-4-yl)methylthio)pyrimidine-5-carbonitrile (LUF6976)
  • Structure : Pyrimidine core instead of pyridine.
  • Biological Activity : Shows a RT of 1 minute at A1AR, highlighting how core heterocycle changes drastically alter binding kinetics .

Physicochemical and Pharmacokinetic Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents
Target Compound Not Reported 2,4-Dimethylphenylketone ethyl, thiophene
Compound 5 246–248 Imidazolylmethyl, thiophene
2-Amino-4-(5-methylfuran-2-yl) derivative 276–277 Methylfuran, imidazolylmethyl
  • The target compound’s 2,4-dimethylphenylketone group likely increases lipophilicity (logP) compared to imidazole or hydroxyethyl analogues, impacting membrane permeability.

Spectroscopic Data

  • IR Spectroscopy : All compounds show CN stretches near 2200 cm⁻¹ and NH stretches near 3300 cm⁻¹. The target’s ketone group would introduce a C=O stretch ~1700 cm⁻¹.
  • NMR Spectroscopy : Thiophen-2-yl protons resonate at δ 7.96–7.28 in DMSO-d6, while 2,4-dimethylphenyl methyl groups appear as singlets near δ 2.3–2.4 .

Structure-Activity Relationships (SAR) and Functional Implications

  • Sulfanyl Group : Bulky, lipophilic groups (e.g., 2,4-dimethylphenylketone ethyl) enhance receptor binding stability but may reduce solubility. Polar groups (e.g., hydroxyethyl) improve solubility but shorten RT .
  • 4-Position: Thiophen-2-yl provides optimal π-stacking for AA2AR binding, whereas furan or methoxyphenyl groups shift affinity to other adenosine receptors .
  • Core Heterocycle : Pyridine derivatives generally exhibit longer RTs than pyrimidines, suggesting slower dissociation kinetics .

Q & A

Q. Advanced

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to aqueous ethanol, reducing hydrolysis of nitrile groups .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts (e.g., L-proline) may accelerate thiol-ene coupling steps.
  • Byproduct analysis : HPLC-MS identifies side products (e.g., dimerized intermediates), guiding purification via column chromatography or recrystallization .

How do non-covalent interactions in the crystal lattice influence physicochemical properties?

Q. Advanced

  • Hydrogen bonding : N–H···N interactions between amino and nitrile groups stabilize the lattice, as seen in monoclinic systems .
  • π-π stacking : Aromatic rings (e.g., thiophen-2-yl) contribute to stacking distances (~3.5 Å), affecting solubility and melting points .
  • Computational modeling : DFT calculations (e.g., Hirshfeld surface analysis) quantify interaction energies, aiding polymorph prediction .

What biological activities are reported for pyridine-3,5-dicarbonitrile derivatives, and how are they assayed?

Q. Basic

  • Antimicrobial activity : Tested via agar diffusion assays against S. aureus and E. coli, with MIC values typically <50 µg/mL for derivatives with electron-withdrawing substituents .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) use fluorescence-based methods (IC₅₀ ~1–10 µM) .

How do structural modifications (e.g., thiophen-2-yl vs. phenyl substituents) alter bioactivity?

Q. Advanced

  • Thiophen-2-yl : Enhances π-stacking with hydrophobic enzyme pockets, improving binding affinity (e.g., ∆G = −8.2 kcal/mol in docking studies) .
  • Sulfanyl vs. sulfonyl : Sulfanyl groups improve membrane permeability (logP ~2.5 vs. ~1.8 for sulfonyl), critical for cellular uptake .
  • Case study : Replacing thiophen-2-yl with 4-hydroxyphenyl reduces antimicrobial efficacy by 60%, highlighting substituent-dependent activity .

How can contradictory bioactivity data across studies be resolved methodologically?

Q. Advanced

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement.
  • Meta-analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to verify binding poses and exclude assay artifacts .

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